![molecular formula C10H15NO4 B153235 tert-Butyl 3,5-dioxopiperidine-1-carboxylate CAS No. 396731-40-1](/img/structure/B153235.png)
tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Overview
Description
“tert-Butyl 3,5-dioxopiperidine-1-carboxylate” is a chemical compound with the molecular formula C10H15NO4 . It is also known by other names such as N-Boc-3,5-dioxopiperidine and 3,5-DIOXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3,5-dioxopiperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carbonyl groups at the 3rd and 5th positions of the ring. The 1st position of the ring is substituted with a carboxylate group that is further substituted with a tert-butyl group . The InChI code for the compound isInChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h4-6H2,1-3H3
. Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 3,5-dioxopiperidine-1-carboxylate” is 213.23 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its relative lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 63.7 Ų , and it has 2 rotatable bonds .Scientific Research Applications
Stereoselective Synthesis
The compound’s chiral center allows for stereoselective reactions. Scientists can exploit this property to synthesize enantiomerically pure products. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives substituted at the 3-position react with L-selectride to yield (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield .
Computational Chemistry and Molecular Modeling
tert-Butyl 3,5-dioxopiperidine-1-carboxylate is amenable to computational studies. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can simulate its behavior, aiding in drug design and understanding molecular interactions .
Stereocontrolled Synthesis of Chiral Compounds
N-Boc-3-piperidinone, a derivative of tert-butyl 3,5-dioxopiperidine-1-carboxylate, finds use in stereocontrolled synthesis of chiral compounds . Researchers exploit this compound to create enantioenriched molecules for various applications.
Mechanism of Action
Target of Action
Tert-Butyl 3,5-dioxopiperidine-1-carboxylate is a chemical compound with the CAS number 396731-40-1 It is often used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of active pharmaceutical ingredients.
Mode of Action
As a pharmaceutical intermediate, it likely undergoes further chemical reactions to produce a compound with a specific therapeutic effect .
properties
IUPAC Name |
tert-butyl 3,5-dioxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNDKZADLGFSKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620491 | |
Record name | tert-Butyl 3,5-dioxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3,5-dioxopiperidine-1-carboxylate | |
CAS RN |
396731-40-1 | |
Record name | tert-Butyl 3,5-dioxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinecarboxylic acid, 3,5-dioxo-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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